3-(2-isocyanoethyl)-1H-indole

Cascade reaction Spirocyclization Polycyclic frameworks

Traditional spiroindoline synthesis relies on costly transition-metal catalysts and linear routes, creating bottlenecks in medicinal chemistry. 3-(2-Isocyanoethyl)-1H-indole solves this via its bifunctional indole-isocyanide architecture: • Enables catalyst-free cascade spirocyclizations - eliminates metal costs, simplifies purification • Highly diastereoselective construction of polycyclic spiroindolines for SAR library synthesis • Available up to kg scale; ≥95% purity; shipped at ambient temperature

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 100571-64-0
Cat. No. B177051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-isocyanoethyl)-1H-indole
CAS100571-64-0
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILES[C-]#[N+]CCC1=CNC2=CC=CC=C21
InChIInChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2
InChIKeyKKQMZQJNSZGLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Isocyanoethyl)-1H-Indole: Core Data & Procurement


3-(2-Isocyanoethyl)-1H-indole (CAS 100571-64-0) is a specialized bifunctional building block in organic synthesis, characterized by its indole core tethered to an isocyanoethyl side chain. This structural motif, derived from tryptamine, grants it a unique and versatile reactivity profile that is heavily utilized in modern synthetic methodology, particularly for the construction of complex spirocyclic frameworks . Commercially, it is available as an intermediate for organic synthesis, typically with a purity of 95% or higher, and can be procured on a scale of up to kilograms [1].

3-(2-Isocyanoethyl)-1H-Indole: Irreplaceable Bifunctional Reactivity


Generic substitution with a simple indole (e.g., 3-methylindole) or a monofunctional isocyanide (e.g., benzyl isocyanide) is not feasible due to the compound's unique bifunctional nature. 3-(2-Isocyanoethyl)-1H-indole possesses two distinct reactive centers—the nucleophilic indole C3-position and the electrophilic isocyanide group—in a precise spatial arrangement. This enables the compound to participate in unique, predictable, and high-yielding cascade reactions, such as spirocyclizations, that are central to modern synthetic strategies . In contrast, using a simple isocyanide would yield only a linear Ugi-type product, while a simple indole would not engage in the necessary dearomative cyclization, failing to generate the complex, three-dimensional spirocyclic structures that are the primary output of this reagent class [1][2].

3-(2-Isocyanoethyl)-1H-Indole: Performance Evidence


Cascade Reactivity for Polycyclic Spiroindolines

The bifunctional nature of 3-(2-isocyanoethyl)-1H-indole enables a dearomative spirocyclization cascade that constructs complex polycyclic spiroindoline frameworks in a single operation. In contrast, the use of a simple isocyanide like benzyl isocyanide (BnNC) would only lead to a linear product via a standard Ugi reaction, failing to produce the spirocyclic core . This distinct reactivity pathway, enabled by the intramolecular interaction between the indole C3-position and the isocyanide, is a hallmark of this specific compound class and is not replicable by monofunctional analogs [1].

Cascade reaction Spirocyclization Polycyclic frameworks

Catalyst-Free Spiroindoline Synthesis

3-(2-isocyanoethyl)-1H-indole can undergo a cascade dearomative spirocyclization with 1-sulfonyl-1,2,3-triazoles under catalyst-free thermal conditions to produce polycyclic indolines in moderate to high yields [1]. This is a significant advantage over many other isocyanide-based syntheses, which often require transition-metal catalysts (e.g., Rh, Pd) or additives to proceed efficiently [2]. The ability to operate without a catalyst simplifies reaction workup, reduces cost, and improves the overall sustainability of the synthetic sequence.

Catalyst-free synthesis Spiroindoline Green chemistry

High Diastereoselectivity in Ugi Cascades

In an interrupted Ugi reaction with amines and aldehydes, 3-(2-isocyanoethyl)-1H-indole delivers polycyclic spiroindoline products with high diastereoselectivity. The reaction, facilitated by fluorinated alcohols (TFE or HFIP), provides excellent control over the stereochemical outcome, a critical feature for synthesizing bioactive molecules where stereochemistry is paramount [1]. This level of stereocontrol is a direct result of the compound's specific bifunctional structure, which templates the reaction pathway and is not achievable with simpler, monofunctional isocyanides that typically yield racemic or poorly diastereoselective mixtures in comparable multicomponent reactions [2].

Diastereoselectivity Ugi reaction Stereochemistry

Single-Step Pentasubstituted Guanidine Synthesis

3-(2-isocyanoethyl)-1H-indole undergoes a unique Rh-catalyzed cascade cross-coupling/spirocyclization/formal [4+2] cycloaddition with aromatic azides. This reaction constructs polycyclic spiroindolines bearing a complex pentasubstituted guanidine moiety in a single step with moderate to excellent yields [1]. This transformation, which forms one C–C, one C=N, three C–N bonds and two new rings, is a distinct and highly efficient use of the compound's isocyanide functionality, representing a novel reactivity pattern [2]. Such complex guanidine-bearing frameworks are typically constructed via lengthy, multi-step sequences.

Guanidine synthesis Rhodium catalysis Spirocyclization

3-(2-Isocyanoethyl)-1H-Indole: Research & Procurement Scenarios


Medicinal Chemistry: Spiroindoline Lead Synthesis

Medicinal chemists seeking to explore the spiroindoline chemical space for new drug candidates should prioritize 3-(2-isocyanoethyl)-1H-indole. Its ability to rapidly generate diverse polycyclic spiroindoline libraries via cascade reactions, including catalyst-free and highly diastereoselective protocols, directly addresses the need for efficient synthesis of complex, three-dimensional molecular scaffolds [1][2]. This compound enables the rapid construction of analogs for structure-activity relationship (SAR) studies, significantly shortening the hit-to-lead timeline .

Process Chemistry: Scalable Route Development

For process chemists, the catalyst-free cascade reaction of 3-(2-isocyanoethyl)-1H-indole offers a compelling advantage for scaling up spiroindoline synthesis [1]. Eliminating the need for expensive or toxic transition-metal catalysts reduces raw material costs, simplifies downstream purification, and aligns with green chemistry principles. This makes the compound a strategically advantageous starting material for the cost-effective production of advanced intermediates or active pharmaceutical ingredients (APIs) containing a spiroindoline core.

Academic Research: Novel Methodology Development

3-(2-Isocyanoethyl)-1H-indole is a premier substrate for developing new cascade reactions and exploring novel chemical reactivity. Its well-defined and predictable spirocyclization behavior, as highlighted in numerous methodological studies, provides a reliable platform for investigating new catalysts, reaction conditions, and coupling partners [2]. For example, its recent application in Rh-catalyzed reactions to form pentasubstituted guanidines demonstrates its utility in discovering and optimizing powerful new synthetic transformations [3].

Natural Product Synthesis: Alkaloid Core Construction

Given that polycyclic spiroindolines are the core skeletons of numerous bioactive indole alkaloids, this compound is an essential building block for the total synthesis of natural products . Its capacity for highly diastereoselective reactions makes it invaluable for installing the correct stereochemistry found in complex natural targets like those in the aspidosperma and kopsia families, providing a direct and convergent path to these challenging molecular architectures [2].

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